Sulfure de fensulfothion

Vue d'ensemble

Description

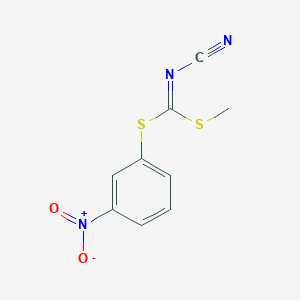

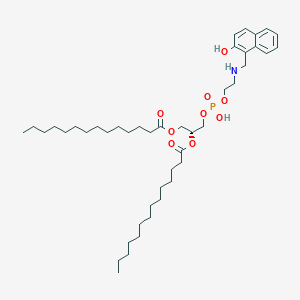

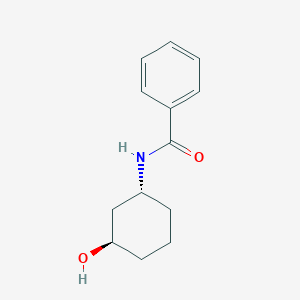

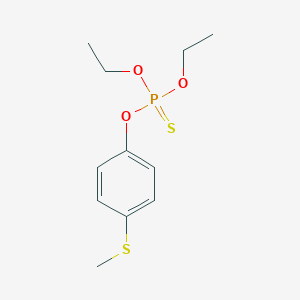

O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by its unique chemical structure, which includes a phosphorothioate group bonded to a diethyl ester and a 4-(methylthio)phenyl group. It is commonly used in the synthesis of pesticides and other agrochemicals due to its potent biological activity.

Applications De Recherche Scientifique

O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase, making it relevant in neurobiology research.

Medicine: Investigated for potential therapeutic applications due to its enzyme inhibitory properties.

Industry: Widely used in the production of pesticides and insecticides, contributing to agricultural productivity.

Mécanisme D'action

Target of Action

Fensulfothion sulfide, also known as O,O-Diethyl O-[4-(methylthio)phenyl] thiophosphate or Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester, primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

Fensulfothion sulfide acts by inhibiting acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can then continue to bind to and stimulate its receptors, leading to overstimulation of the nervous system.

Biochemical Pathways

It is known that the compound can be converted from sulfoxide to sulfide . This conversion is thought to be a dominant deoxidation reaction . The product ion scan spectra of the “shifted base peaks” were coincident with those of molecular ions of their corresponding sulfides .

Pharmacokinetics

It has been observed that the compound shows two different mass spectra in gc/ms, depending on their concentrations . This suggests that the compound’s concentration may influence its behavior and interactions in the body.

Result of Action

The primary result of Fensulfothion sulfide’s action is the overstimulation of the nervous system due to the inhibition of acetylcholinesterase and the subsequent accumulation of acetylcholine . This can lead to a variety of symptoms, including muscle weakness, breathing difficulties, and potentially fatal paralysis.

Action Environment

The action of Fensulfothion sulfide can be influenced by environmental factors. For instance, the conversion of sulfoxide into sulfide is sensitive to molecular oxygen, only proceeding under conditions of low oxygen tension . Additionally, adding polyethylene glycol 300 (PEG300) into a test solution prevented sulfoxide deoxidation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE typically involves the reaction of diethyl phosphorochloridothioate with 4-(methylthio)phenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is purified using techniques such as distillation or crystallization to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the diethyl ester groups with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or thiolates are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphine derivatives.

Substitution: Various alkyl or aryl phosphorothioates.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phosphorothioic acid, O,O-diethyl O-phenyl ester

- Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester (Parathion)

- Phosphorothioic acid, O,O-diethyl O-(2-ethylthio)ethyl ester

Uniqueness

O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE is unique due to the presence of the 4-(methylthio)phenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potency as an enzyme inhibitor and its effectiveness as a pesticide.

Propriétés

IUPAC Name |

diethoxy-(4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O3PS2/c1-4-12-15(16,13-5-2)14-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAZLCBHRWRNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062827 | |

| Record name | Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3070-15-3 | |

| Record name | Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3070-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fensulfothion sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fensulfothion sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3SY76T4FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is fensulfothion sulfide formed in the environment?

A1: Fensulfothion sulfide is generated primarily through the microbial reduction of fensulfothion. This transformation has been observed in several bacterial species, including Klebsiella pneumoniae [, , ] and a Hafnia sp. []. These bacteria utilize fensulfothion as a substrate under oxygen-limited conditions, reducing it to fensulfothion sulfide.

Q2: Is fensulfothion sulfide further degraded by microbes?

A2: The provided research suggests that further degradation of fensulfothion sulfide by the studied microbes is limited. While Klebsiella pneumoniae readily converts fensulfothion to fensulfothion sulfide, no further metabolic products were observed []. A mixed culture of soil microorganisms also showed limited degradation of fensulfothion, with only a small percentage converted to fensulfothion sulfide, even in the presence of ethanol as a co-substrate [].

Q3: Where does fensulfothion sulfide accumulate within bacterial cells?

A3: Research indicates that fensulfothion sulfide is primarily localized within the cell membrane of Klebsiella pneumoniae []. This suggests a potential interaction between the compound and membrane components, although the specific nature of this interaction remains unclear.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)